molecular formula C17H20ClN5O5S2 B4184615 N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-2,1,3-benzoxadiazole-4-sulfonamide;hydrochloride

N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-2,1,3-benzoxadiazole-4-sulfonamide;hydrochloride

Cat. No.: B4184615
M. Wt: 474.0 g/mol
InChI Key: TXGSDERCVRIMOD-UHFFFAOYSA-N
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Description

N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-2,1,3-benzoxadiazole-4-sulfonamide;hydrochloride is a complex organic compound that belongs to the class of benzanilides This compound is characterized by its unique structure, which includes a piperazine ring, a benzoxadiazole moiety, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-2,1,3-benzoxadiazole-4-sulfonamide;hydrochloride typically involves multiple steps. . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-2,1,3-benzoxadiazole-4-sulfonamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-2,1,3-benzoxadiazole-4-sulfonamide;hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-2,1,3-benzoxadiazole-4-sulfonamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may target protein kinases involved in signal transduction pathways, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-2,1,3-benzoxadiazole-4-sulfonamide;hydrochloride is unique due to its combination of a piperazine ring, benzoxadiazole moiety, and sulfonamide groups

Properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-2,1,3-benzoxadiazole-4-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5S2.ClH/c1-21-9-11-22(12-10-21)29(25,26)14-7-5-13(6-8-14)20-28(23,24)16-4-2-3-15-17(16)19-27-18-15;/h2-8,20H,9-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGSDERCVRIMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=NON=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-2,1,3-benzoxadiazole-4-sulfonamide;hydrochloride
Reactant of Route 2
N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-2,1,3-benzoxadiazole-4-sulfonamide;hydrochloride
Reactant of Route 3
N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-2,1,3-benzoxadiazole-4-sulfonamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-2,1,3-benzoxadiazole-4-sulfonamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-2,1,3-benzoxadiazole-4-sulfonamide;hydrochloride
Reactant of Route 6
N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-2,1,3-benzoxadiazole-4-sulfonamide;hydrochloride

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